3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a benzothiazole ring, and an amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures often involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered pyrrolidine ring, a benzothiazole ring, and an amide group. The pyrrolidine ring is a type of nitrogen heterocycle that is widely used in medicinal chemistry .Scientific Research Applications
Synthesis and Molecular Interactions
- A study explored efficient synthesis methods for derivatives similar to the chemical of interest, highlighting their potential in computational and theoretical chemistry applications. These derivatives were investigated for their binding energies and interactions with proteins, offering insights into their utility in drug design and molecular docking studies (Muge Guleli et al., 2019).
Pharmacological Applications
- Research into compounds structurally similar to "3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide" has shown promising anticancer activities. This is evidenced by the synthesis and evaluation of derivatives with significant antiproliferative effects against various human cancer cell lines, offering a foundation for the development of new anticancer agents (N. Rasal et al., 2020).
Antimicrobial and Antitubercular Agents
- Novel synthetic pathways have been developed to create derivatives with potent antibacterial and antitubercular properties. These compounds have been evaluated in vitro, showing efficacy against a range of bacterial strains and providing a new avenue for the development of antimicrobial agents (S. Joshi et al., 2008).
Future Directions
Properties
IUPAC Name |
3,4-dimethyl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-6-15(11-14(13)2)19(24)22-20-21-17-8-7-16(12-18(17)27-20)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLFXAZGWBYYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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